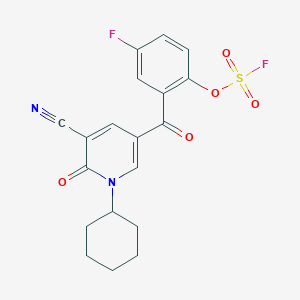

4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

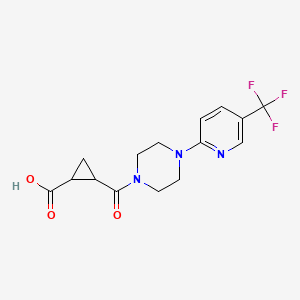

This compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The structure suggests that it might have interesting chemical properties due to the presence of the oxazole ring and the fluorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a similar process . The fluorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl and fluorophenyl groups . The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

As an oxazole derivative, this compound could potentially participate in a variety of chemical reactions. For example, oxazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atom or the carbon atoms of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the fluorophenyl group. For example, the electronegativity of the fluorine atom could influence the compound’s reactivity and polarity .Applications De Recherche Scientifique

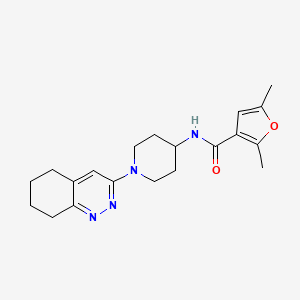

- BFPPO has been used to modify epoxy resin (EP) thermosets. By incorporating BFPPO into diglycidyl ether of bisphenol A (DGEBA), researchers achieved improved flame retardancy and dielectric properties .

- BFPPO derivatives may serve as intermediates in pharmaceutical synthesis. Their unique structure could contribute to drug development and design .

- Compound 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (related to BFPPO) shows promising ERα inhibition. Its binding affinity to ERα is comparable to that of 4-hydroxytamoxifen (4-OHT), a native ligand .

- The crystal structure of BFPPO has been confirmed using single-crystal X-ray diffraction (SC-XRD). Two crystallographically different molecules exist in the asymmetric unit .

Flame Retardant Epoxy Resins

Pharmaceutical Intermediates

Estrogen Receptor Alpha (ERα) Inhibition

Single Crystal Inspection

Mécanisme D'action

Safety and Hazards

Orientations Futures

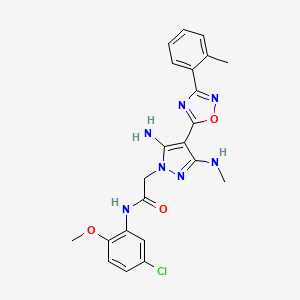

The study and application of oxazole derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and coordination chemistry . The specific compound “4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine” could potentially be of interest in these or other areas, depending on its specific properties and reactivity.

Propriétés

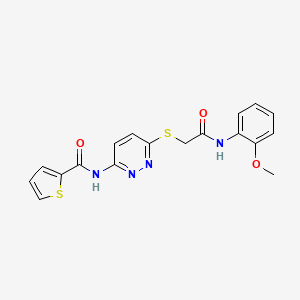

IUPAC Name |

4-(4-fluorophenyl)-3-phenyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-8-6-10(7-9-12)13-14(18-19-15(13)17)11-4-2-1-3-5-11/h1-9H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVBCRBIGNJLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2911627.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2911631.png)

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2911637.png)

![3-(2-fluorobenzyl)-7-(methyl(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911640.png)